molecular formula C7H14N2O3S B1329909 Glycylmethionine CAS No. 554-94-9

Glycylmethionine

Cat. No.: B1329909
CAS No.: 554-94-9
M. Wt: 206.27 g/mol
InChI Key: PFMUCCYYAAFKTH-YFKPBYRVSA-N
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Description

Glycylmethionine is a dipeptide composed of the amino acids glycine and methionine. It is known for its role as a metabolite and is the reverse sequence of methionylglycine. The compound has a chemical formula of C₇H₁₄N₂O₃S and a molar mass of 206.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycylmethionine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The Fmoc/tBu strategy is commonly employed, where the amino acids are sequentially added to a solid resin. The synthesis involves the protection of functional groups to prevent side reactions, followed by deprotection and cleavage from the resin .

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS or solution-phase synthesis. The process requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The use of automated peptide synthesizers has streamlined the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: Glycylmethionine undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of this compound involves electron transfer from the sulfur atom or the terminal amino group, leading to the formation of α-protons and sulfur-centered cation radicals .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled conditions, such as specific pH levels and temperatures, to achieve the desired products .

Major Products Formed: The major products formed from the oxidation of this compound include sulfur-centered radicals and α-protons.

Scientific Research Applications

Glycylmethionine has diverse applications in scientific research, including:

Chemistry: In chemistry, this compound is used as a model compound to study peptide oxidation and radical formation. Its unique structure allows researchers to investigate the mechanisms of peptide reactions and develop new synthetic methodologies .

Biology: In biological research, this compound is studied for its role in protein metabolism and cellular processes. It serves as a substrate for enzymes involved in peptide bond formation and degradation, providing insights into protein synthesis and turnover .

Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being explored as a candidate for drug development, particularly in the treatment of oxidative stress-related diseases .

Industry: In the industrial sector, this compound is used in the production of specialized peptides and proteins. Its stability and reactivity make it suitable for various applications, including pharmaceuticals, cosmetics, and food additives .

Mechanism of Action

The mechanism of action of glycylmethionine involves its ability to undergo oxidation and form sulfur-centered radicals. These radicals can interact with other molecules, leading to various biochemical effects. The compound’s conformation plays a crucial role in its reactivity, with different forms (cationic, zwitterionic, or anionic) exhibiting distinct behaviors .

Comparison with Similar Compounds

  • Methionylglycine
  • Alanylmethionine
  • Methionylphenylalanine

Comparison: Glycylmethionine is unique due to its specific sequence of glycine and methionine, which influences its reactivity and stability. Compared to methionylglycine, this compound exhibits different oxidation mechanisms and radical formation pathways. Alanylmethionine and methionylphenylalanine, while similar in structure, have distinct properties and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMUCCYYAAFKTH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554-94-9
Record name Glycyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycylmethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-glycyl-L-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GLYCYLMETHIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H4L5K3198
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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